REACTION_SMILES
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[CH2:9]([CH2:10][CH2:11][CH3:12])[O:13][c:14]1[n:15][cH:16][cH:17][cH:18][c:19]1[C:20](=[O:21])[OH:22].[F:30][C:31]([F:32])([F:33])[C:34]([O:35][C:36](=[O:37])[C:38]([F:39])([F:40])[F:41])=[O:42].[I:1][N:2]1[C:3](=[O:4])[CH2:5][CH2:6][C:7]1=[O:8].[OH:23][C:24]([C:25]([F:26])([F:27])[F:28])=[O:29]>>[I:1][c:17]1[cH:16][n:15][c:14]([O:13][CH2:9][CH2:10][CH2:11][CH3:12])[c:19]([C:20](=[O:21])[OH:22])[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOc1ncccc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCCCOc1ncc(I)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |